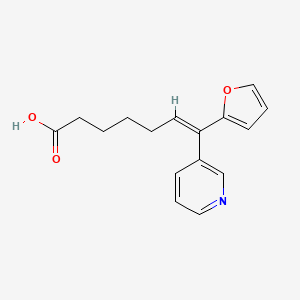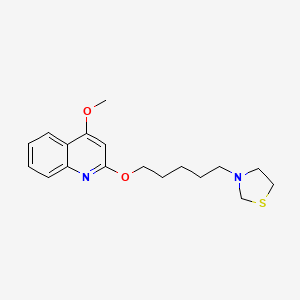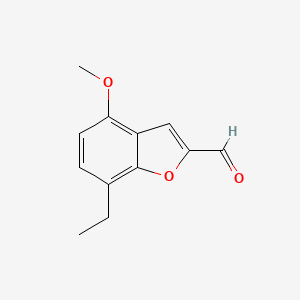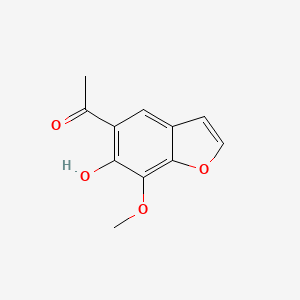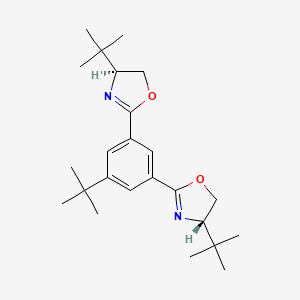
(4S,4'S)-2,2'-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic compound featuring two oxazole rings and tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under acidic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.
Coupling of Oxazole Rings: The final step involves coupling the oxazole rings to the phenylene core, which can be achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles.
Reduction: Reduction of the oxazole rings can lead to the formation of dihydrooxazoles.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxazoles
Reduction: Dihydrooxazoles
Substitution: Various alkyl or aryl derivatives
科学的研究の応用
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The oxazole rings can interact with metal ions, forming stable complexes that can catalyze various chemical reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
- (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-methyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) is unique due to the presence of multiple tert-butyl groups, which significantly impact its chemical properties and reactivity. This makes it particularly valuable in applications requiring high steric hindrance and stability.
特性
分子式 |
C24H36N2O2 |
|---|---|
分子量 |
384.6 g/mol |
IUPAC名 |
(4S)-4-tert-butyl-2-[3-tert-butyl-5-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H36N2O2/c1-22(2,3)17-11-15(20-25-18(13-27-20)23(4,5)6)10-16(12-17)21-26-19(14-28-21)24(7,8)9/h10-12,18-19H,13-14H2,1-9H3/t18-,19-/m1/s1 |
InChIキー |
NJPOODZPANLSIP-RTBURBONSA-N |
異性体SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=N[C@H](CO3)C(C)(C)C |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=NC(CO3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



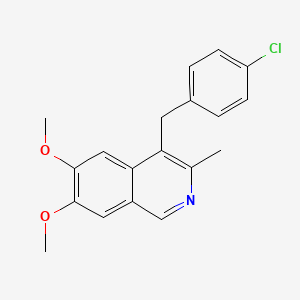
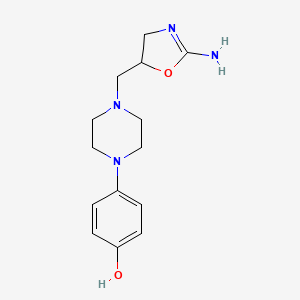
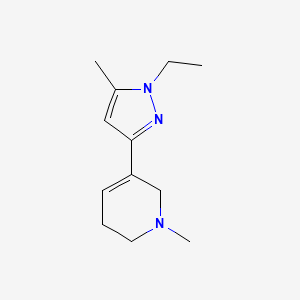


![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
